Home > Products > Screening Compounds P38084 > Hydroxy Mitotane
Hydroxy Mitotane -

Hydroxy Mitotane

Catalog Number: EVT-13567863
CAS Number:
Molecular Formula: C14H10Cl4O
Molecular Weight: 336.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hydroxy Mitotane, a derivative of Mitotane, is primarily recognized for its role in treating adrenocortical carcinoma and Cushing's syndrome. Mitotane itself is an adrenal cortex inhibitor and has been utilized since the 1960s for its antineoplastic properties. It is classified as a steroidogenesis inhibitor and is known for its cytotoxic effects on adrenal cortex cells, leading to decreased hormone production.

Source

Mitotane is synthesized from dichlorodiphenyldichloroethane, a compound derived from the insecticide dichlorodiphenyltrichloroethane. Hydroxy Mitotane is not as widely studied but is believed to retain similar pharmacological properties.

Classification
  • Type: Small molecule
  • Drug Class: Adrenal cytotoxic agents, antineoplastic agents
  • Indications: Treatment of inoperable adrenocortical carcinoma and Cushing's syndrome
Synthesis Analysis

Methods

The synthesis of Hydroxy Mitotane involves several chemical reactions that modify the structure of Mitotane to enhance its therapeutic efficacy. The common synthetic routes include:

  1. Chlorination: Introducing chlorine atoms into the phenyl rings.
  2. Hydroxylation: Adding hydroxyl groups to the aromatic system, which may involve electrophilic aromatic substitution reactions.

Technical Details

The synthesis typically requires precise control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. The use of catalysts may also be employed to facilitate specific transformations.

Molecular Structure Analysis

Structure

Hydroxy Mitotane shares a similar backbone with Mitotane but features hydroxyl groups that alter its interaction with biological targets. The general structure can be represented as follows:

  • Chemical Formula: C14H10Cl4O
  • Molecular Weight: Approximately 320.03 g·mol⁻¹
  • IUPAC Name: 1,1-(Dichlorodiphenyl)-2-hydroxy-2-chloroethane

Data

The molecular structure can be visualized using various cheminformatics tools that provide 3D models based on the SMILES notation.

Chemical Reactions Analysis

Reactions

Hydroxy Mitotane undergoes several chemical reactions that are critical for its pharmacological activity:

  1. Metabolism: Hydroxy Mitotane is metabolized in the liver, where it may undergo conjugation or further hydroxylation.
  2. Reaction with Steroidogenic Enzymes: It inhibits key enzymes involved in steroid synthesis, including cholesterol side-chain cleavage enzyme and 11β-hydroxylase.

Technical Details

The exact metabolic pathways and reaction kinetics are complex and require further study to fully elucidate how Hydroxy Mitotane interacts with biological systems.

Mechanism of Action

Process

Hydroxy Mitotane exerts its effects primarily through:

  1. Inhibition of Steroidogenesis: It blocks multiple enzymatic steps in hormone production within the adrenal cortex.
  2. Cytotoxic Effects: The compound induces apoptosis in adrenal cortex cells, leading to reduced cortisol production and adrenal atrophy.

Data

Studies suggest that Hydroxy Mitotane can significantly lower levels of circulating corticosteroids while altering extra-adrenal metabolism of cortisol.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 76 to 78 °C
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard storage conditions but sensitive to light and moisture.
  • Reactivity: Hydroxy Mitotane may react with strong oxidizing agents due to the presence of hydroxyl groups.
Applications

Scientific Uses

Hydroxy Mitotane is primarily researched for its potential applications in:

  • Cancer Therapy: Investigated as a treatment option for adrenocortical carcinoma due to its ability to inhibit tumor growth.
  • Endocrine Disorders: Explored for managing conditions like Cushing's syndrome where cortisol levels need regulation.
Metabolic Pathways and Biotransformation of Hydroxy Mitotane

Mitochondrial Activation and Metabolic Byproduct Formation

Mitochondria in adrenocortical cells serve as the primary site for hydroxy mitotane bioactivation. The in vitro incubation of mitotane with adrenal cortex homogenates demonstrates extensive covalent binding to proteins (83–90%) and phospholipids (10–17%), with negligible DNA interaction [1]. This binding occurs via a reactive acyl chloride intermediate formed through mitochondrial β-hydroxylation. The process initiates when hydroxy mitotane undergoes oxidative cleavage of its dichloromethyl group, yielding a highly electrophilic acyl chloride species [1] [8]. This intermediate:

  • Covalently modifies nucleophiles: Targets lysine residues in adrenal proteins and phosphatidylethanolamine in phospholipids, disrupting mitochondrial electron transport and ATP synthesis [1].
  • Species-specific efficiency: Metabolic activation follows the rank order: bovine > dog > rat > human (normal or tumor tissue), reflecting differential enzymatic competency [1].
  • Generates o,p'-DDA: Hydrolysis of the acyl chloride produces o,p'-dichlorodiphenylacetic acid (o,p'-DDA), the terminal soluble metabolite excreted in urine [1] [2].

Table 1: Distribution of Covalent Binding in Adrenal Cortex Homogenates

Tissue SourceProtein Binding (%)Phospholipid Binding (%)DNA Binding
Bovine90.2 ± 3.19.8 ± 0.9Undetectable
Dog83.5 ± 2.716.5 ± 1.3Undetectable
Human (ACC tumor)41.2 ± 5.88.3 ± 1.1Undetectable

Hepatic Cytochrome P450-Mediated Oxidation Mechanisms

Hepatic CYP450 enzymes, particularly CYP3A4, govern the systemic oxidation of hydroxy mitotane. Mitotane induces autocatalytic metabolism by potently upregulating CYP3A4 expression and activity. Key characteristics include:

  • Strong and durable induction: Mitotane-treated patients exhibit >90% reduction in midazolam (CYP3A4 substrate) AUC and >10-fold increase in 1-hydroxy-midazolam AUC, persisting months after discontinuation [3].
  • Accelerated xenobiotic clearance: Co-administered CYP3A4 substrates (e.g., sunitinib) show 75–80% lower plasma exposure due to enhanced first-pass metabolism and hepatic elimination [3] [8].
  • Competitive inhibition phase: Initial mitotane doses competitively inhibit CYP3A4, followed by transcriptional induction via pregnane X receptor (PXR) activation [8].

Table 2: Impact of Mitotane on CYP3A4 Activity Using Midazolam Pharmacokinetics

ParameterMitotane-Treated PatientsControlsChange (%)
Midazolam AUC₀–₁₂ₕ7.6 μg×h/l (5.5–9.7)139.0 μg×h/l (95.1–182.9)-94.5%
1-OH-Midazolam AUC₀–₁₂ₕ409.6 μg×h/l (290.5–528.7)35.0 μg×h/l (26.4–43.6)+1070%

Role of Adrenocortical-Specific Enzymes in Hydroxylation

Adrenocortical enzymes dictate the tissue-selective toxicity of hydroxy mitotane. The mitochondrial enzyme CYP11B1 (11β-hydroxylase) catalyzes the initial hydroxylation step, confining bioactivation to adrenal tissue [1] [8]. Critical aspects include:

  • Cholesterol trafficking disruption: Hydroxy mitotane inhibits hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), causing free cholesterol accumulation and impaired steroidogenesis [8].
  • Lipid droplet dynamics: Altered perilipin (PLIN) expression on lipid droplets reduces cholesterol ester storage capacity, exacerbating endoplasmic reticulum stress and apoptosis [8].
  • Steroidogenic enzyme inhibition: Direct suppression of CYP11A1 (side-chain cleavage enzyme) and HSD3B2 (3β-hydroxysteroid dehydrogenase) amplifies adrenocortical insufficiency [6] [8].

Notably, ACC cell lines (H295R) exhibit differential sensitivity to hydroxy mitotane due to variable expression of these enzymes, influencing therapeutic outcomes [5] [8].

Comparative Analysis of Hydroxy Mitotane Metabolites

Hydroxy mitotane yields two primary metabolites with distinct biological activities: o,p'-DDA and o,p'-DDE.

o,p'-Dichlorodiphenylacetic acid (o,p'-DDA)

  • Formation: Terminal metabolite from acyl chloride hydrolysis; plasma concentrations exceed mitotane by 3–10-fold during therapy [2].
  • Pharmacokinetics: Renal excretion due to low lipophilicity (logP = 3.2 vs. mitotane logP = 6.1); half-life >100 hours [2] [8].
  • Biological activity: Considered inactive due to minimal binding to adrenal macromolecules; serves as a compliance biomarker [1] [4].

o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE)

  • Formation: Minor metabolite via hepatic α-hydroxylation/dehydrochlorination; accumulates in adipose tissue [4] [5].
  • Cytotoxic mechanisms:
  • Necrosis induction: At ≥100 μM, disrupts plasma membrane integrity, evidenced by 7-AAD uptake in H295R cells [5].
  • Apoptosis suppression: Inhibits caspase-3/7 activation by 46–75% at 50–100 μM [5].
  • Steroidogenic interference: Upregulates CYP17A1 and CYP21A2 at intermediate concentrations (30 μM), altering cortisol output [4] [5].

Table 3: Cytotoxic Effects of Mitotane Metabolites in H295R Cells

Parametero,p'-DDDo,p'-DDEo,p'-DDA
IC₅₀ (48h)68.9 ± 3.2 μM73.2 ± 4.1 μM>500 μM
Caspase 3/7 Activity↑125% at 50 μM↓71% at 75 μMNo effect
Necrosis InductionMinimalSignificant at ≥100 μMNo effect
CYP17A1 ModulationSuppression↑2.5-fold at 30 μMNo effect

The divergent properties of these metabolites underscore the complexity of mitotane's adrenolytic effects, necessitating metabolite-specific monitoring during ACC therapy.

Concluding Remarks

Hydroxy mitotane exemplifies targeted biotransformation where mitochondrial, hepatic, and adrenal enzymes collectively dictate pharmacological outcomes. The spatial separation of its activation (adrenal mitochondria) versus detoxification (hepatic CYP3A4) explains its tissue-specific toxicity. Future research should address interpatient variability in these pathways to optimize metabolite-directed therapies for ACC.

Properties

Product Name

Hydroxy Mitotane

IUPAC Name

2,2-dichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol

Molecular Formula

C14H10Cl4O

Molecular Weight

336.0 g/mol

InChI

InChI=1S/C14H10Cl4O/c15-10-7-5-9(6-8-10)14(19,13(17)18)11-3-1-2-4-12(11)16/h1-8,13,19H

InChI Key

AEXXEKDNQRPIMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C(Cl)Cl)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.